molecular formula C11H17ClN2O3 B6248122 tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate CAS No. 2649081-89-8

tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate

Cat. No.: B6248122
CAS No.: 2649081-89-8
M. Wt: 260.7
InChI Key:
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Description

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the spirocyclic framework contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the chloromethyl group and the tert-butyl ester functionality. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and functional groups.

    Cyclization and Ring-Opening: The spirocyclic structure can be modified through cyclization or ring-opening reactions, resulting in different structural motifs.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted derivatives, while oxidation or reduction can lead to changes in the functional groups present in the molecule.

Scientific Research Applications

Tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Materials Science: Its spirocyclic framework can be utilized in the synthesis of novel materials with unique mechanical and chemical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and interactions, given its ability to undergo specific chemical transformations.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the compound’s structural features and the nature of the biological system.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 7-(chloromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate include other spirocyclic molecules with different substituents and functional groups. Examples include:

  • Spirocyclic oxindoles
  • Spirocyclic lactams
  • Spirocyclic piperidines

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the spirocyclic framework. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

2649081-89-8

Molecular Formula

C11H17ClN2O3

Molecular Weight

260.7

Purity

95

Origin of Product

United States

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